Aljaden

Description

Contextualization of Aljaden (Sethoxydim) within the Cyclohexanedione Class of Herbicides

This compound (sethoxydim) belongs to the cyclohexanedione chemical family, a prominent class of herbicides often referred to as "dims". cornell.edudiypestcontrol.com This group is categorized under the Weed Science Society of America (WSSA) Group 1 and the Herbicide Resistance Action Committee (HRAC) Group A. ncsu.eduwikipedia.org The primary mode of action for this class of herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). cornell.eduinvasive.orgchemicalwarehouse.com

ACCase is a critical enzyme in the biosynthesis of lipids (fatty acids). cornell.edudiypestcontrol.com By blocking this enzyme, sethoxydim (B610796) prevents the production of phospholipids, which are essential components for building and maintaining cell membranes, particularly in regions of active growth like meristems. cornell.eduinvasive.org This disruption of lipid synthesis ultimately leads to the breakdown of cell membrane integrity, cessation of growth, and necrosis in susceptible grass species. invasive.orgchemicalwarehouse.com

A key characteristic of cyclohexanedione herbicides is their selectivity. They are highly effective against most annual and perennial grasses while having minimal to no impact on broadleaf plants. diypestcontrol.cominvasive.org This selectivity is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants; the enzyme in broadleaf species is not sensitive to sethoxydim, rendering them immune to its effects. invasive.orgnih.govresearchgate.net

Table 1: Chemical Properties of Sethoxydim

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C17H29NO3S | wikipedia.org |

| IUPAC Name | 2-[(E)-N-Ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | wikipedia.org |

| Molar Mass | 327.48 g·mol−1 | wikipedia.org |

| Mode of Action | Inhibition of acetyl-CoA carboxylase (ACCase) | chemicalwarehouse.com |

| Herbicide Family | Cyclohexanedione | cornell.eduinvasive.org |

Historical Overview of this compound (Sethoxydim) Research and Development in Chemical and Agricultural Sciences

The development of sethoxydim was part of a broader effort in the agrochemical industry to discover effective and selective post-emergence herbicides for grass control. Research into the cyclohexanedione class of herbicides intensified in the late 1970s and early 1980s.

Nippon Soda Co., Ltd., a Japanese chemical company, played a pivotal role in the discovery and development of sethoxydim. nzpps.orgnippon-soda.co.jp The company expanded its agrochemical operations in the 1950s and established a strong foundation in research and development, leading to the creation of several successful products. nippon-soda.co.jpnippon-soda.co.jp Sethoxydim, commercially known as NABU, was released in 1981 and subsequently registered for use in numerous countries worldwide. nippon-soda.co.jp Early scientific reports and conference proceedings from 1982 detail its introduction as a new selective grass herbicide. nzpps.org

The development process involved extensive synthesis and testing of numerous analogues to optimize herbicidal activity and crop selectivity. researchgate.net Following its introduction, sethoxydim became a key product for companies like BASF, which marketed it under trade names such as Poast. wikipedia.orginvasive.org

Table 2: Timeline of Sethoxydim Development

| Date | Milestone | Source |

|---|---|---|

| Mid-1970s | Intensified research into selective post-emergence grass herbicides. | nih.gov |

| 1981 | Sethoxydim (NABU) is released by Nippon Soda Co., Ltd. | nippon-soda.co.jp |

| 1982 | First presented to the scientific community as a new post-emergence herbicide. | nzpps.org |

| 2005 | The U.S. EPA completes its reregistration eligibility decision for sethoxydim. | epa.gov |

Significance of this compound (Sethoxydim) in Modern Agronomic Systems and Weed Science Research

The significance of sethoxydim in modern agriculture is substantial, primarily due to its selective control of grass weeds in a wide array of broadleaf crops. chemicalwarehouse.com This allows for "over-the-top" application, meaning it can be sprayed directly onto fields containing established crops without harming them. ncsu.edu This feature provides farmers with critical flexibility in weed management. chemicalwarehouse.com

Agronomic Importance:

Broad Crop Applicability: Sethoxydim is used in numerous important crops, including soybeans, peanuts, alfalfa, sugar beets, fruits, vegetables, and ornamentals. cornell.eduepa.govnih.gov

Effective Weed Control: It controls a broad spectrum of annual and perennial grass weeds that can significantly reduce crop yields. diypestcontrol.cominvasive.org Some of the key grass weeds controlled include crabgrass (Digitaria sanguinalis), quackgrass (Elytrigia repens), and wild oats (Avena spp.). invasive.org

Enabling New Cropping Systems: The development of sethoxydim-resistant corn has further expanded its utility, allowing for the selective control of grass weeds within a major monocot crop. cornell.eduwikipedia.org

Role in Weed Science Research:

Mechanism of Action Studies: As a potent and specific inhibitor of ACCase, sethoxydim is a valuable tool for researchers studying plant biochemistry and physiology, particularly lipid synthesis. nih.govresearchgate.net

Herbicide Resistance Research: The emergence of grass biotypes resistant to sethoxydim has spurred research into the molecular mechanisms of herbicide resistance, contributing to the development of sustainable weed management strategies.

Synergistic Effect Research: Recent studies have explored the synergistic effects of sethoxydim with other weed control agents. For instance, research published in 2020 showed that a low rate of sethoxydim could enhance the efficacy of a mycoherbicide (Pyricularia setariae) against green foxtail (Setaria viridis), opening new avenues for integrated weed management. researchbunny.comnih.gov

Table 3: Examples of Sethoxydim's Agricultural Applications

| Application Area | Examples | Source |

|---|---|---|

| Tolerant Broadleaf Crops | Soybeans, Peanuts, Alfalfa, Tomatoes, Broccoli, Stone Fruits | cornell.eduepa.gov |

| Tolerant Specialty Areas | Ornamentals, Groundcovers, Christmas Trees, Non-bearing Food Crops | ncsu.edu |

| Controlled Grass Weeds | Crabgrass, Bahiagrass, Downy Brome, Quackgrass, Annual Ryegrass, Wild Oats | diypestcontrol.cominvasive.org |

| Tolerant Grass Crops (Resistant Varieties) | Sethoxydim-resistant Corn (Maize) | cornell.eduwikipedia.org |

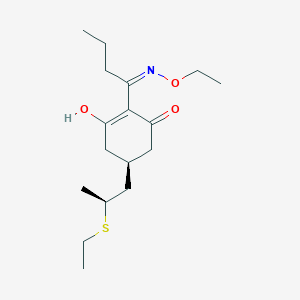

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H29NO3S |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

(5S)-2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-5-[(2S)-2-ethylsulfanylpropyl]-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14-/t12-,13-/m0/s1 |

InChI Key |

CSPPKDPQLUUTND-VJXYMYKGSA-N |

Isomeric SMILES |

CCC/C(=N/OCC)/C1=C(C[C@@H](CC1=O)C[C@H](C)SCC)O |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |

Origin of Product |

United States |

Molecular Mechanism of Action of Aljaden Sethoxydim

Inhibition of Acetyl-CoA Carboxylase (ACCase) by Aljaden (Sethoxydim)

Sethoxydim (B610796) acts as a potent inhibitor of ACCase, particularly the plastidial form found in susceptible grasses oup.comresearchgate.netcambridge.orgmedkoo.com. This inhibition is the fundamental basis for its herbicidal selectivity, as most broadleaf plants possess a different form of ACCase that is less sensitive to sethoxydim invasive.orgcambridge.orgscielo.br.

Kinetic Analysis of this compound (Sethoxydim)-ACCase Interactions

Kinetic studies have provided insights into how sethoxydim interacts with ACCase. Research indicates that sethoxydim is a non-competitive inhibitor with respect to ATP, Mg2+, and HCO3-, but acts as a competitive inhibitor of the acetyl-CoA substrate scielo.br. This suggests that sethoxydim interferes with the transcarboxylation step catalyzed by the carboxyltransferase (CT) domain of ACCase scielo.brscielo.br.

Studies comparing the effect of sethoxydim on ACCase activity in susceptible and resistant plants highlight the differential sensitivity of the enzyme. For instance, ACCase activity from corn seedling chloroplasts was significantly inhibited by sethoxydim, with an I50 value of 2.9 µM, while the enzyme from pea chloroplasts was not inhibited at higher concentrations nih.gov. Similarly, in susceptible tall fescue, the I50 for sethoxydim inhibition of ACCase activity was 6.9 µM, whereas in tolerant red fescue, concentrations as high as 1 mM had little effect cambridge.org.

Data from a study on susceptible (S) and resistant (R1 and R2) southern crabgrass biotypes further illustrate the kinetic differences. bioone.org

This data demonstrates that higher concentrations of sethoxydim are required to inhibit ACCase activity in resistant biotypes compared to the susceptible biotype bioone.org.

Structural Biology and Molecular Docking Studies of this compound (Sethoxydim) Binding to ACCase

Structural biology and molecular docking studies aim to elucidate the precise binding site and interactions of sethoxydim with the ACCase enzyme. ACCase is a multi-domain enzyme, and the CT domain is identified as the site of action for cyclohexanedione (DIM) herbicides like sethoxydim nih.govscielo.brscielo.br. Crystal structures of the CT domain of yeast ACC in complex with other ACCase inhibitors (haloxyfop and diclofop) have shown that these inhibitors bind in the active site at the interface of the enzyme's dimer nih.govrcsb.org. Inhibitor binding in this region can induce conformational changes, creating a hydrophobic pocket nih.govrcsb.org.

Molecular docking studies with related cyclohexanedione inhibitors suggest they interact with specific amino acid residues within the active pocket of ACCase nih.govfrontiersin.org. While specific detailed structural data for sethoxydim directly bound to plant ACCase is not explicitly detailed in the search results, the binding of DIM herbicides to the CT domain and the involvement of specific residues in determining sensitivity are well-established scielo.brscielo.brresearchgate.net. Mutations in the ACCase gene, particularly an Ile-1781-Leu substitution in the plastidic ACCase, have been strongly associated with resistance to sethoxydim in various grass species, indicating the critical role of this residue in the binding site oup.comresearchgate.net.

Downstream Biochemical Pathways Affected by this compound (Sethoxydim)

The primary consequence of ACCase inhibition by sethoxydim is the disruption of de novo fatty acid biosynthesis. This has cascading effects on various downstream biochemical pathways that rely on fatty acids and their derivatives, particularly lipids.

Alterations in De Novo Fatty Acid Biosynthesis

Sethoxydim directly inhibits the initial step of fatty acid synthesis catalyzed by ACCase, leading to a deficiency in malonyl-CoA, the precursor for fatty acid elongation nih.gov. Studies using radiolabeled acetate, a precursor for fatty acid synthesis, have shown a significant reduction in its incorporation into fatty acids in susceptible plants treated with sethoxydim oup.comresearchgate.netnih.govnih.gov. For example, treatment of soybean leaves with sethoxydim resulted in a 30% reduction in fatty acid synthesis activity oup.comoup.com.

This inhibition of fatty acid synthesis directly impacts the availability of building blocks for lipid synthesis umn.eduoup.com.

Impact on Plant Membrane Lipid Composition and Integrity

Since fatty acids are essential components of plant membrane lipids, the inhibition of fatty acid biosynthesis by sethoxydim leads to significant alterations in membrane lipid composition and, consequently, affects membrane integrity cornell.eduinvasive.orgumn.eduufl.eduoup.comscielo.brnih.gov. Studies have shown that sethoxydim treatment can lead to a decrease in total lipid content and changes in the composition of different lipid classes, particularly in chloroplast membranes oup.comoup.com.

In soybean, sethoxydim treatment resulted in a decrease in total lipid content and a significant reduction in chloroplastic lipids such as monogalactosyl diglycerol (B53887) (MGDG), digalactosyl diglycerol (DGDG), and phosphatidylglycerol (PG) oup.comoup.com.

These changes in lipid composition can compromise the structural integrity and function of cell membranes, particularly in rapidly growing tissues cornell.eduinvasive.orgufl.eduscielo.br.

Cellular and Subcellular Responses to this compound (Sethoxydim)

At the cellular and subcellular levels, sethoxydim treatment leads to a cascade of effects resulting from the inhibition of lipid synthesis and the subsequent impact on membrane integrity. The herbicide is translocated to meristematic regions, where active cell division and growth occur, and where the demand for new membrane synthesis is high cornell.eduinvasive.orgpressbooks.pub.

Ultrastructural studies on susceptible plants like johnsongrass have revealed cellular abnormalities within hours of sethoxydim application wku.edu. These include deterioration of membranes and alterations in chloroplast structure, such as the accumulation of densely staining starch granules wku.edu. As the effects progress, further cellular degradation becomes evident, including changes in nuclear membranes and ultimately plasmolysis of the protoplasm wku.edu. The cell walls, plasma membranes, and plasmodesmata can also be affected wku.edu.

The disruption of cell membrane integrity leads to leakage of cellular contents and impaired cellular function scielo.br. This is particularly detrimental in meristematic tissues, leading to the cessation of shoot and rhizome growth, necrosis of growing points, and ultimately plant death cornell.eduinvasive.orgufl.edu. While lipid synthesis is the most sensitive metabolic process inhibited by lower concentrations of sethoxydim, higher concentrations can also affect other processes like RNA and protein synthesis nih.gov.

Effects on Chloroplast Biogenesis and Development

Treatment with this compound significantly inhibits chloroplast biogenesis, development, and replication in susceptible plants researchgate.netresearchgate.net. This inhibition affects all stages of chloroplast development, from proplastids to prochloroplasts, young chloroplasts, and mature chloroplasts researchgate.netresearchgate.net. The herbicide impedes not only the synthesis and multiplication of thylakoids but also the formation of grana researchgate.netresearchgate.net. Chloroplasts in developing leaves of treated plants may remain in an earlier differentiation stage and exhibit ultrastructural characteristics resembling sun-type chloroplasts, such as a lower stacking degree and a higher proportion of exposed membranes researchgate.net. Furthermore, mesophyll cells in this compound-treated plants have been observed to contain a reduced number of chloroplasts compared to untreated control plants researchgate.netresearchgate.net. The damage to chloroplasts resulting from the inhibition of lipid biosynthesis also leads to impaired photosynthesis and a reduction in chlorophyll (B73375) content bayer.com.au.

Influence on Cell Proliferation and Meristematic Activity in Plant Tissues

This compound has a pronounced influence on cell proliferation and meristematic activity in plant tissues made-in-china.comherts.ac.ukncsu.educornell.edu. As a systemic herbicide, it is absorbed by the foliage and rapidly translocated to the meristematic regions of roots, rhizomes, and shoots, where it accumulates cornell.eduresearchgate.net. This accumulation in the growing points is critical to its herbicidal effect bayer.com.au. Growth inhibition in susceptible plants typically occurs within 48 hours following application ncsu.educornell.edu. The meristematic tissues in the nodes and buds subsequently become necrotic, and the meristems may turn black shortly after the initial growth inhibition ncsu.educornell.edu. The damage to apical meristem cells is a direct consequence of this compound's activity bayer.com.au.

Metabolism and Selectivity of Aljaden Sethoxydim in Biological Systems

Absorption and Translocation Dynamics of Aljaden (Sethoxydim) within Plant Species

Sethoxydim (B610796) is rapidly absorbed by both the roots and foliage of plants, with foliar absorption being a primary route of entry. cornell.edu Once absorbed, it is a systemic herbicide, translocated through both the xylem and phloem, although primarily via the phloem, to the meristematic regions of shoots, roots, and rhizomes where it accumulates. cornell.edu Translocation, however, is considered relatively slow. cornell.edu

Studies using radioactively labeled sethoxydim have provided insights into the absorption and translocation dynamics in different plant species. For instance, experiments with 14C-sethoxydim applied to oats showed that foliar absorption and translocation were increased by the addition of various oil additives, such as soybean oil and petroleum oil. cambridge.org The concentration of emulsifier in the oil additive also influenced absorption and translocation, with increases observed up to a certain point. cambridge.org

Differences in initial absorption rates have been observed between grass species. In one study, centipedegrass showed a higher initial absorption of 14C-sethoxydim in the treated leaf after 2 hours compared to goosegrass. ashs.org However, after 6 hours, the differences in absorption between these two species were no longer evident, suggesting that differential absorption over time may not be the primary basis for selectivity in this case. ashs.org

Environmental factors can also influence sethoxydim absorption and translocation. Water stress, for example, can impact leaf anatomy and physiology, potentially affecting herbicide penetration and absorption. scielo.br Plants under water stress may have dehydrated cuticles, which could reduce herbicide absorption and consequently lower the effectiveness of the herbicide. scielo.br

Biotransformation Pathways of this compound (Sethoxydim) in Diverse Plant Taxa

Biotransformation, or metabolism, plays a critical role in the detoxification of sethoxydim in tolerant plant species. This process involves the conversion of the parent compound into various metabolites. cornell.edu

Identification and Characterization of this compound (Sethoxydim) Metabolites in Plants

Research has identified a range of sethoxydim metabolites in plants. The transformation mechanisms can include photodegradation, aerobic metabolism, and acid-catalyzed hydrolysis. epa.govresearchgate.net Studies in sugar beet, for example, have identified metabolites such as sethoxydim sulfone (MSO2), 5-OH-MSO2, 5-OH-MSO, MSO, M2SO2, M2SO, 6-OH-M2SO2, M1SO2, M1S, M1SO, M2S, and 6-OH-M2SO. epa.gov These metabolites are formed through processes like oxidation and hydroxylation of the parent compound. researchgate.netepa.gov

While some metabolites are readily extractable, others may be bound to plant tissues. epa.gov Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are employed to separate, detect, and identify these metabolites. researchgate.netepa.gov

Enzymatic Systems Involved in this compound (Sethoxydim) Detoxification in Tolerant Species

The detoxification of sethoxydim in tolerant plants is primarily mediated by enzymatic systems that metabolize the herbicide into less phytotoxic compounds. cornell.edu While specific enzymes directly responsible for sethoxydim metabolism are not always explicitly named in the provided context, the general mechanisms of herbicide metabolism in plants involve enzyme superfamilies such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyl transferases (GTs). nih.govacs.orgbioone.org These enzymes play broad roles in plant metabolism and can, by chance, detoxify herbicides. nih.gov

In some cases of herbicide resistance, enhanced metabolic capacity due to increased activity of these enzymes has been observed. nih.gov This metabolic resistance in weeds can mimic that found in tolerant crops. nih.gov

Basis of Differential Sensitivity to this compound (Sethoxydim) Across Plant Species

The differential sensitivity of plant species to sethoxydim is a key aspect of its selective herbicidal activity. This selectivity is primarily attributed to differences in herbicide metabolism and variations in the target enzyme, ACCase. epa.govcornell.edu

Comparative Metabolism of this compound (Sethoxydim) in Tolerant Monocots/Dicots and Susceptible Species

Tolerant plant species, such as certain broadleaf crops (dicots) and some tolerant monocots, have a greater capacity to metabolize sethoxydim into inactive or less active forms compared to susceptible grass species (monocots). epa.govcornell.edu While susceptible species may metabolize sethoxydim, the rate or extent of this metabolism is often insufficient to prevent the herbicide from reaching and inhibiting its target site. ashs.org

Studies comparing the metabolism of sethoxydim in different species have shown that tolerant species can rapidly metabolize the herbicide. ashs.org For example, research indicated that differences in metabolism of sethoxydim in treated leaves could contribute to selectivity between susceptible monocots and tolerant dicotyledonous crops. ashs.org

Role of ACCase Isoform Variation in Selective Action of this compound (Sethoxydim)

A crucial factor in the selective action of sethoxydim is the variation in the structure and sensitivity of acetyl-CoA carboxylase (ACCase) isoforms present in different plant groups. oup.comuni.lu Plants generally possess two main forms of ACCase: a multi-subunit (prokaryotic) form found in plastids and a multi-functional (eukaryotic) form typically located in the cytoplasm. oup.comoup.compnas.org

In most grass species (Poaceae), the plastidial ACCase is a multi-functional, eukaryotic-type enzyme that is highly sensitive to sethoxydim and other ACCase-inhibiting herbicides. oup.comoup.compnas.orgplos.org In contrast, the plastidial ACCase in most dicotyledonous plants is a multi-subunit, prokaryotic-type enzyme that is inherently resistant to these herbicides. oup.comoup.compnas.org This difference in the plastidial ACCase is a primary basis for the selectivity of sethoxydim, allowing it to control susceptible grasses without significantly harming tolerant broadleaf crops. pnas.orgplos.orgresearchgate.net

While most dicots have a resistant multi-subunit ACCase in their plastids, there can be exceptions. For instance, soybean plastidial ACCase activity was found to be inhibited by sethoxydim, suggesting the presence of a sensitive multi-functional ACCase isoform in soybean plastids, in addition to the expected multi-subunit form. oup.comoup.com

Herbicide resistance in some grass species can arise from mutations in the gene encoding the plastidial ACCase, leading to an altered enzyme that is less sensitive to sethoxydim. oup.comoup.comresearchgate.netpnas.org These target-site mutations, often involving specific amino acid substitutions in the carboxyl transferase domain of the ACCase enzyme, can confer high levels of resistance. oup.comresearchgate.netpnas.orgnih.gov

Mechanisms of Resistance to Aljaden Sethoxydim

Target-Site Resistance (TSR) Mechanisms

Target-site resistance to Aljaden primarily involves modifications to the ACCase enzyme, reducing its sensitivity to the herbicide nih.govunl.edu.

Mutational Analysis of ACCase Genes Conferring Resistance to this compound (Sethoxydim)

Mutations in the gene encoding ACCase are a common mechanism of TSR to this compound nih.govunl.edu. These mutations typically result in amino acid substitutions at specific positions within the carboxyl transferase (CT) domain of the ACCase enzyme, which is the binding site for this compound and other ACCase-inhibiting herbicides unl.eduresearchgate.netcambridge.orgnih.gov.

Several amino acid substitutions in ACCase have been reported to confer resistance to this compound. One of the most frequently observed mutations is the substitution of isoleucine (Ile) by leucine (B10760876) (Leu) at position 1781 (corresponding to position 418 in some ACCase sequences) unl.eduresearchgate.netcambridge.orgresearchgate.netoregonstate.edu. This Ile-1781-Leu substitution, often caused by an A to T or A to C mutation at the DNA level, has been documented in various grass weed species, including Alopecurus myosuroides, Lolium multiflorum, and Setaria viridis unl.eduresearchgate.netcambridge.orgresearchgate.netoregonstate.eduuga.eduagriculturejournals.czgapaspalum.com. Studies have shown that this single amino acid change can lead to significant levels of resistance to this compound unl.eduresearchgate.netresearchgate.netuga.eduajol.info.

Other reported mutations conferring resistance to this compound, often with varying levels of cross-resistance to other ACCase inhibitors, include:

Asp-2078-Gly (Aspartate to Glycine at position 2078) cambridge.orgnih.govresearchgate.netawsjournal.orgscielo.br

Gly-2096-Ala (Glycine to Alanine at position 2096) researchgate.netcambridge.orgnih.govresearchgate.netscielo.br

Ile-2041-Asn (Isoleucine to Asparagine at position 2041) researchgate.netcambridge.org

Cys-2088-Arg (Cysteine to Arginine at position 2088) researchgate.netscielo.br

Trp-2027-Cys/Ser (Tryptophan to Cysteine or Serine at position 2027) researchgate.netcambridge.org

Trp-1999-Cys (Tryptophan to Cysteine at position 1999) researchgate.netcambridge.org

These mutations can result in different resistance ratios (RR), which represent the ratio of the herbicide dose required to inhibit a resistant biotype by 50% (I50 or LD50) compared to a susceptible biotype uga.edunih.govresearchgate.netuppersouthplatte.org. For example, Bromus tectorum populations with the Gly2096Ala mutation showed resistance ratios to this compound ranging from 18.7 to 44.7 nih.govresearchgate.net.

Table 1: Examples of ACCase Gene Mutations Conferring Resistance to this compound (Sethoxydim)

| Amino Acid Position (Alopecurus myosuroides numbering) | Amino Acid Substitution | Example Weed Species | Resistance Level / Cross-Resistance | Source |

| 1781 | Ile to Leu | Alopecurus myosuroides, Lolium multiflorum, Setaria viridis, Paspalum vaginatum, Bromus tectorum | Often confers high resistance to this compound and cross-resistance to other ACCase inhibitors. | unl.eduresearchgate.netcambridge.orgresearchgate.netoregonstate.eduuga.edugapaspalum.com |

| 2078 | Asp to Gly | Eleusine indica, Lolium multiflorum, Avena fatua | Confers resistance to this compound and other ACCase inhibitors. | cambridge.orgnih.govresearchgate.netawsjournal.orgscielo.br |

| 2096 | Gly to Ala | Bromus tectorum, Avena fatua | Confers cross-resistance to CHDs (including sethoxydim) and APPs. | researchgate.netcambridge.orgnih.govresearchgate.netscielo.br |

| 2041 | Ile to Asn/Val | Lolium multiflorum, Digitaria ciliaris, Bromus tectorum | Can confer resistance to this compound, often with cross-resistance patterns varying by substitution. | researchgate.netcambridge.orgnih.govresearchgate.netmdpi.com |

| 2088 | Cys to Arg | Lolium multiflorum, Lolium rigidum | Can confer resistance to this compound and other ACCase inhibitors. | researchgate.netnih.govscielo.br |

| 2027 | Trp to Cys/Ser/Leu | Lolium multiflorum, Digitaria ciliaris | Can confer resistance to this compound, often with cross-resistance patterns varying by substitution. | researchgate.netcambridge.org |

| 1999 | Trp to Cys/Leu/Ser | Lolium multiflorum | Can confer resistance to this compound. | researchgate.netcambridge.org |

Gene Expression and Enzyme Overproduction of ACCase in Resistant Biotypes

In addition to mutations, increased expression of the ACCase gene or overproduction of the ACCase enzyme can also contribute to TSR nih.govwiley-vch.de. While less common than target-site mutations, an increase in the amount of the target protein can titrate the herbicide, effectively reducing its inhibitory effect nih.govwiley-vch.de.

Research on a Sorghum halepense (johnsongrass) population resistant to ACCase-inhibiting herbicides, including this compound, showed a 2 to 3-fold higher ACCase enzyme activity compared to susceptible populations nih.govresearchgate.net. Although the study did not definitively determine whether this was due to gene duplication or increased transcription, the elevated enzyme activity was maintained across a range of herbicide concentrations in vitro, suggesting a mechanism of resistance related to enzyme quantity rather than altered sensitivity nih.govresearchgate.net.

Studies involving transgenic plants have also explored the concept of ACCase overexpression for herbicide resistance. Overexpression of a foxtail millet ACCase gene in maize increased this compound resistance in the transgenic plants ajol.info. Similarly, overexpression of a modified native bentgrass ACCase gene containing the Ile-1781-Leu mutation conferred resistance to this compound in creeping bentgrass, demonstrating that increased expression of a resistant enzyme can be a viable resistance mechanism nih.gov.

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance to this compound involves mechanisms that reduce the amount of active herbicide reaching the ACCase enzyme nih.govresearchgate.netresearchgate.netwiley-vch.de. These mechanisms are often more complex and can confer resistance to herbicides with different modes of action researchgate.netwiley-vch.denih.govscielo.br.

Enhanced Metabolic Detoxification of this compound (Sethoxydim) in Resistant Weeds

Enhanced metabolic detoxification is a prominent NTSR mechanism where resistant plants are able to break down the herbicide into less toxic or inactive metabolites nih.govresearchgate.netwiley-vch.denih.govscielo.br. This process typically involves several phases catalyzed by various enzyme systems scielo.brnih.govusda.gov.

Role of Cytochrome P450 Monooxygenases in this compound (Sethoxydim) Metabolism

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a significant role in the phase I metabolism of herbicides, often by catalyzing oxidation reactions nih.govresearchgate.netresearchgate.netscielo.brnih.govscielo.brusda.govhracglobal.comuwa.edu.au. Enhanced activity or expression of specific P450 genes has been implicated in the metabolic detoxification of this compound in resistant weed biotypes nih.govawsjournal.org.

While direct evidence specifically linking P450-mediated metabolism to this compound resistance can be challenging to isolate due to the complex nature of NTSR and the involvement of multiple enzymes, P450s are widely recognized for their role in metabolizing ACCase-inhibiting herbicides nih.govscielo.brusda.govhracglobal.com. Studies on Lolium rigidum and Alopecurus myosuroides have strongly implicated P450s in enhanced herbicide metabolism conferring broad cross-resistance, although specific metabolic pathways for this compound may vary nih.govhracglobal.comuwa.edu.au. The use of P450 inhibitors, such as malathion, has been shown to reverse or reduce the level of resistance in some weed populations, providing indirect evidence of P450 involvement in detoxification uwa.edu.auresearchgate.netnih.gov.

Role of Glutathione (B108866) S-Transferases and Glucosyl Transferases in this compound (Sethoxydim) Conjugation

Following phase I metabolism (often catalyzed by P450s), herbicides or their metabolites can undergo phase II metabolism, which involves conjugation with endogenous molecules like glutathione or sugars scielo.brnih.govusda.gov. Enzymes such as Glutathione S-Transferases (GSTs) and Glucosyl Transferases (GTs) are key players in these conjugation reactions, rendering the herbicide metabolites more water-soluble and thus easier to sequester or transport nih.govresearchgate.netcambridge.orgawsjournal.orgscielo.brnih.govscielo.brusda.govnih.govrothamsted.ac.ukfrontiersin.org.

Glutathione S-Transferases (GSTs) catalyze the conjugation of herbicides or their metabolites with glutathione nih.govresearchgate.netresearchgate.netscielo.brnih.govscielo.brusda.govrothamsted.ac.ukfrontiersin.org. Elevated levels or increased activity of GSTs have been associated with herbicide resistance in several weed species nih.govusda.govrothamsted.ac.uk. While direct evidence specifically linking GST-mediated conjugation of this compound is less abundant in the provided snippets compared to P450s, GSTs are generally involved in the detoxification of various herbicides, including some ACCase inhibitors scielo.brnih.govscielo.brusda.govrothamsted.ac.uk. Increased GST expression has been observed in herbicide-resistant weeds scielo.brrothamsted.ac.uk.

Glucosyl Transferases (GTs), also known as glycosyl transferases, are involved in conjugating herbicides or their metabolites with sugar molecules, typically glucose nih.govresearchgate.netscielo.brnih.govscielo.brusda.govnih.govfrontiersin.org. This glucosylation further increases the polarity of the metabolite, facilitating its detoxification and sequestration scielo.br. Similar to GSTs, increased activity of GTs has been reported in herbicide-resistant weed biotypes nih.govscielo.brusda.govfrontiersin.org. Research has shown that overexpression of specific GT genes can confer resistance to ACCase-inhibiting herbicides nih.gov. The involvement of both GSTs and GTs highlights the multi-enzymatic nature of metabolic detoxification pathways conferring resistance to herbicides like this compound nih.govscielo.brnih.govscielo.brusda.gov.

Table 2: Role of Key Enzyme Families in Metabolic Detoxification of Herbicides (Including this compound)

| Enzyme Family | Role in Detoxification | Phase | Association with Herbicide Resistance | Source |

| Cytochrome P450 Monooxygenases | Catalyze oxidation, hydroxylation, and other reactions | Phase I | Strongly associated with enhanced metabolism and broad cross-resistance. | nih.govresearchgate.netresearchgate.netscielo.brnih.govscielo.brusda.govhracglobal.comuwa.edu.au |

| Glutathione S-Transferases | Catalyze conjugation with glutathione | Phase II | Associated with herbicide resistance through conjugation. | nih.govresearchgate.netcambridge.orgawsjournal.orgscielo.brnih.govscielo.brusda.govnih.govrothamsted.ac.ukfrontiersin.org |

| Glucosyl Transferases | Catalyze conjugation with sugars (glycosylation) | Phase II | Associated with herbicide resistance through conjugation. | nih.govresearchgate.netscielo.brnih.govscielo.brusda.govnih.govfrontiersin.org |

Reduced Absorption or Translocation of this compound (Sethoxydim) in Resistant Plants

Reduced absorption and translocation are non-target-site resistance mechanisms that limit the amount of sethoxydim (B610796) reaching its site of action, the ACCase enzyme in meristematic regions. cornell.edunih.gov Sethoxydim is typically absorbed by both roots and foliage and is translocated systemically through the xylem and primarily the phloem. cornell.edu However, in resistant plants, modifications in plant anatomy or physiological processes can impede this movement.

Herbicide Sequestration and Compartmentalization Mechanisms

Sequestration and compartmentalization are NTSR mechanisms where the herbicide is moved away from its target site or stored in cellular compartments where it is less harmful. nih.govmsuextension.org This can involve the active transport of the herbicide or its metabolites into vacuoles or sequestration in lipid-rich areas or cell walls. researchgate.netadelaide.edu.auisws.org.inuppersouthplatte.org

For sethoxydim, sequestration could involve partitioning into lipid-rich glands or oil bodies, effectively immobilizing the lipophilic herbicide. adelaide.edu.auisws.org.in Compartmentalization might involve storing sethoxydim or its metabolites within the cell vacuole, preventing them from interfering with ACCase activity in the cytoplasm and chloroplasts. researchgate.netadelaide.edu.au Active transport mechanisms, potentially involving ABC transporters or other transporter types, can be involved in moving herbicide metabolites across membranes for compartmentalization. researchgate.netmdpi.com While target-site resistance and enhanced metabolism are more commonly reported mechanisms for ACCase inhibitors like sethoxydim, sequestration and compartmentalization can play a role, often in conjunction with other resistance mechanisms, contributing to higher levels of resistance. nih.govadelaide.edu.au

Genetics and Molecular Basis of this compound (Sethoxydim) Resistance

The resistance to sethoxydim is often linked to genetic changes, particularly in the gene encoding the ACCase enzyme. unl.eduresearchgate.netoregonstate.edu Understanding the genetic and molecular basis is crucial for developing strategies to manage resistance.

Inheritance Patterns of this compound (Sethoxydim) Resistance Traits

Resistance to sethoxydim is frequently inherited as a simply inherited trait, often controlled by a single nuclear gene. unl.eduoregonstate.eduresearchgate.net The inheritance pattern is typically described as partially dominant. unl.eduresearchgate.netgoogle.com This means that a plant with one copy of the resistance allele may exhibit an intermediate level of resistance compared to susceptible plants (two susceptible alleles) and highly resistant plants (two resistance alleles). researchgate.netgoogle.com

Studies on different weed species have confirmed this inheritance pattern. For instance, sethoxydim tolerance in certain maize lines has been shown to be a heritable trait with partially dominant expression. google.com Similarly, resistance in species like Setaria viridis, Lolium rigidum, and Alopecurus myosuroides has been linked to single, semi-dominant or partially dominant genes. unl.eduoregonstate.eduresearchgate.net The inheritance of resistance traits is a key factor in how quickly resistance can spread within a weed population, particularly in cross-pollinated species where resistant alleles can be readily exchanged. asacim.org.aruwa.edu.au

Development and Application of Molecular Markers for Resistance Alleles

Molecular markers have become valuable tools for identifying and tracking herbicide resistance alleles, including those conferring resistance to sethoxydim. uwa.edu.auresearchgate.net These markers allow for the detection of specific mutations in genes like ACCase that are known to endow resistance. uwa.edu.auekb.eg

For sethoxydim resistance, a common target-site mutation involves an isoleucine to leucine substitution at position 1781 in the chloroplastic ACCase enzyme. uga.eduunl.eduresearchgate.netoregonstate.eduresearchgate.net Molecular techniques, such as allele-specific PCR assays, have been developed to specifically detect this and other resistance-conferring mutations in ACCase. uwa.edu.auekb.eg

The application of molecular markers allows researchers to:

Assess the frequency of specific resistance alleles in weed populations. uwa.edu.au

Investigate the gene flow of resistance traits. uwa.edu.au

Identify the molecular basis of resistance in individual plants. uga.eduresearchgate.netresearchgate.net

Monitor the spread of resistance across geographic areas.

Studies using these markers have confirmed the presence of the Ile-1781-Leu mutation in sethoxydim-resistant populations of various grass weeds. researchgate.netoregonstate.eduuwa.edu.auresearchgate.net Molecular markers complement whole-plant dose-response experiments by providing insights into the underlying genetic mechanisms of resistance. uga.edu

Evolutionary Dynamics of this compound (Sethoxydim) Resistance in Agricultural Ecosystems

The evolution of sethoxydim resistance in agricultural ecosystems is a dynamic process driven by the selection pressure imposed by repeated herbicide application. nih.govresearchgate.netriversedgewest.org The frequency of resistance alleles in a weed population increases over time when susceptible plants are controlled, allowing resistant individuals to survive, reproduce, and pass on their resistance traits. riversedgewest.org

Several factors influence the evolutionary dynamics of sethoxydim resistance:

Selection Intensity: The rate and frequency of sethoxydim application significantly impact the speed of resistance evolution. Higher selection pressure favors the survival and proliferation of resistant biotypes. uwa.edu.auriversedgewest.org

Initial Frequency of Resistance Alleles: Resistance alleles may be present at very low frequencies in a weed population even before the herbicide is used. uwa.edu.au Intense selection pressure can rapidly increase the frequency of these pre-existing resistant individuals.

Gene Flow: The movement of pollen or seeds can introduce resistance alleles into susceptible populations or spread resistance to new areas. uwa.edu.auriversedgewest.org

Weed Biology: Traits such as reproductive strategy (e.g., cross-pollination vs. self-pollination), seed production, and seed dormancy influence the rate at which resistance evolves and spreads. asacim.org.aruwa.edu.auoup.com

Presence of Multiple Resistance Mechanisms: Weeds can evolve multiple resistance mechanisms (both target-site and non-target-site) to the same herbicide or to multiple herbicides, complicating resistance management. nih.govisws.org.inasacim.org.arnih.gov The accumulation of different resistance mechanisms within individuals or populations can lead to higher levels of resistance and cross-resistance to other herbicides. nih.govnih.gov

The widespread and continuous use of ACCase inhibitors like sethoxydim has been a major driver for the evolution of resistance in numerous grass weed species globally. nih.govoregonstate.edu Understanding these evolutionary dynamics is crucial for implementing sustainable weed management strategies that aim to slow down or prevent the further evolution and spread of sethoxydim resistance. riversedgewest.org

Environmental Fate and Transformation of Aljaden Sethoxydim

Degradation Pathways in Soil Environments

The dissipation of sethoxydim (B610796) in soil is significantly influenced by both biological and abiotic processes. Microbial degradation and photodegradation are identified as the primary routes of transformation in soil environments. invasive.orgorst.edu

Microbial Degradation of Aljaden (Sethoxydim) in Diverse Soil Types

Microbial metabolism is considered the principal mechanism for sethoxydim degradation in soils. invasive.orgorst.edu Studies have shown that degradation rates can vary depending on soil type and conditions. Under aerobic conditions, sethoxydim has been observed to transform with short half-lives, reported as less than 1 day in sandy loam and sandy clay loam soils. regulations.gov In loam soil, the aerobic metabolism was found to be slower, with a half-life of approximately 11 days. epa.gov One study reported an average half-life of 25 days attributable to microbial metabolism. invasive.org Degradation rates can be rapid initially, decreasing over time. invasive.org

The involvement of soil microbes in sethoxydim breakdown is supported by findings that degradation is more pronounced in nonsterile soils compared to sterile soils. csic.es The major transformation product identified in loamy sand and loam soils under aerobic conditions is the sulfoxide (B87167) derivative (M-SO), with smaller amounts of the sulfone derivative (M-SO2) also detected. epa.gov Under anaerobic soil conditions, sethoxydim exhibits greater persistence, with reported half-lives ranging from 11 to over 60 days. regulations.gov In these anaerobic environments, M-SO remains the primary transformation product. regulations.gov

Photodegradation of this compound (Sethoxydim) on Soil Surfaces

Photodegradation is another significant pathway for sethoxydim dissipation, particularly on soil surfaces where it is exposed to sunlight. invasive.orgorst.edu Studies indicate that photodegradation on soil surfaces can occur relatively quickly, with reported times of less than 4 hours. orst.edu The half-life for photodegradation of the product Poast on soil surfaces is approximately 3.7 hours. orst.edu Under simulated solar radiation, rapid photolytic degradation was observed on silica (B1680970) gel plates, used as a soil model surface, with a half-life of 5.0 minutes. core.ac.ukresearchgate.netcsic.es

Photodegradation involves transformation processes such as photoreduction of the oxime ether moiety, leading to the formation of a dealkoxylated derivative. core.ac.ukresearchgate.net Other reactions include isomerization of the oxime ether bond and oxidation of the sulfur atom, resulting in the formation of the Z-isomer and corresponding sulfoxides. core.ac.uk Adsorption onto solid surfaces has been shown to enhance sethoxydim degradation. cambridge.orgresearchgate.net In some instances, no sethoxydim was detected immediately after application to moist soil, and less than 2% extractable sethoxydim was present in dry soil after 24 hours. cambridge.orgresearchgate.net The photodegradation of total sethoxydim residues on soil has a reported half-life of 20 hours. regulations.gov

Transformation in Aquatic Environments

Sethoxydim can enter aquatic systems through runoff or spray drift. regulations.gov Once in water, it undergoes transformation through processes including photolysis and hydrolysis.

Hydrolysis and Photolysis of this compound (Sethoxydim) in Water Systems

Photodegradation is a rapid process for sethoxydim in water, with degradation by sunlight occurring within several hours. invasive.orgufl.edu Reported half-lives for photodegradation in water are less than 1 hour orst.edu and less than one hour for photolysis. invasive.org Under simulated solar irradiation, photolytic degradation in water was very rapid, with half-lives ranging from 8.0 to 20.5 minutes. core.ac.ukresearchgate.netcsic.es

The role of hydrolysis in the environmental removal of sethoxydim is less clear, with some reports presenting conflicting information. invasive.org However, some sources indicate that the product Poast is fairly stable to chemical hydrolysis, with a reported half-life of about 40 days in a neutral solution at 25°C orst.edu, and approximately 47 days at pH 6 and 25°C. epa.gov Sethoxydim has been noted to react spontaneously with water, leading to immediate structural changes. cambridge.orgresearchgate.net Acid-catalyzed hydrolysis is also recognized as a transformation mechanism. epa.govepa.gov

Under aerobic aquatic conditions, sethoxydim transforms relatively quickly, with a half-life of less than 1 day. regulations.gov Major transformation products observed after 28 days under these conditions include carbon dioxide (CO2), M-SO, M2-S, and M-SO2. regulations.gov Anaerobic aquatic environments show longer half-lives for sethoxydim, ranging from 25 to 39 days. regulations.gov In these conditions, M-SO was the primary transformation product, while M2-S, a major product of hydrolysis, was only a minor product. regulations.gov The photodegradation of total sethoxydim residues in water has a longer half-life of 19.8 days compared to the parent compound. regulations.gov

Influence of Environmental Factors (e.g., pH, dissolved organic matter) on this compound (Sethoxydim) Degradation Kinetics

Environmental factors such as pH and the presence of dissolved organic matter (DOM) can influence the degradation kinetics of pesticides in aquatic systems. Studies on sethoxydim have indicated that its degradation is enhanced under alkaline conditions, suggesting that higher pH can accelerate its breakdown. cambridge.orgresearchgate.net

While the specific impact of dissolved organic matter on sethoxydim degradation kinetics in water is not extensively detailed in the provided information, research on other compounds demonstrates that DOM can influence photodegradation rates, sometimes causing inhibition and at other times slightly increasing degradation. mdpi.comnih.govacs.org The molecular composition of DOM itself is known to be influenced by factors such as pH. plos.org Adsorption of sethoxydim to soil particles, which can influence its transport into water, increases with increasing soil organic content. invasive.org

Mobility and Persistence of this compound (Sethoxydim) in Environmental Compartments

Sethoxydim is generally considered to have low persistence in soil environments. orst.edu Reported field half-lives for sethoxydim in soil typically range from 5 to 25 days orst.eduufl.eduufl.edu, with an average half-life of 4-5 days invasive.org. However, half-lives can vary from a few hours to 25 days depending on conditions. invasive.org

Sethoxydim is characterized by high water solubility (4,000 ppm invasive.org, 4700 ppm regulations.gov) and a weak tendency to adsorb to soil particles. invasive.orgorst.edu This combination of properties suggests a high potential for mobility in the environment. invasive.orgorst.eduufl.edu Despite its potential for mobility, rapid degradation often limits the extent of its movement in the environment. invasive.orgufl.edu Laboratory studies have indicated that leaching is possible, but field tests have shown minimal leaching, with residues generally not extending below the top 4 inches or 45 cm, and the compound not persisting at these depths. orst.eduepa.gov

A key consideration regarding persistence and mobility is the behavior of sethoxydim's transformation products. These degradates may be more persistent and mobile than the parent compound, potentially posing a threat to water resources. epa.govepa.gov While parent sethoxydim degrades rapidly in water, particularly through photolysis invasive.orgorst.eduufl.edu, its total residues photodegrade more slowly, with a reported half-life of 19.8 days in water. regulations.gov Similarly, total residues have shown greater persistence than the parent compound under aerobic soil (7 days to 1 month half-lives) and aerobic aquatic conditions (32.9 to 38.1 days half-lives). regulations.gov Anaerobic conditions also lead to increased persistence for both the parent compound and its total residues compared to aerobic environments. regulations.gov Sethoxydim is not considered to be highly volatile. invasive.orgufl.edu

Environmental Half-lives of Sethoxydim

| Environmental Compartment | Degradation Process/Condition | Half-life | Source(s) |

| Soil | Field (Average) | 4-5 days | invasive.org |

| Soil | Field (Range) | Few hours to 25 days | invasive.org |

| Soil | Field (Reported Range) | 5 to 25 days | orst.eduufl.eduufl.edu |

| Soil | Microbial (Average) | 25 days | invasive.org |

| Soil | Aerobic (Sandy Loam, Sandy Clay Loam) | <1 day | regulations.gov |

| Soil | Aerobic (Loam) | ~11 days | epa.gov |

| Soil | Anaerobic | 11 to >60 days | regulations.gov |

| Soil Surface | Photodegradation | <4 hours | orst.edu |

| Soil Surface | Photodegradation (Poast) | ~3.7 hours | orst.edu |

| Soil Model (Silica Gel) | Photolytic | 5.0 minutes | core.ac.ukresearchgate.netcsic.es |

| Soil | Total Residues (Aerobic Sandy Loam) | 1 month | regulations.gov |

| Soil | Total Residues (Aerobic Sandy Clay Loam) | 7 days | regulations.gov |

| Soil | Total Residues (Anaerobic) | More persistent than parent | regulations.gov |

| Water | Photodegradation | <1 hour | orst.edu |

| Water | Photolysis | <1 hour | invasive.org |

| Water | Photolytic (Simulated Solar) | 8.0 to 20.5 minutes | core.ac.ukresearchgate.netcsic.es |

| Water | Hydrolysis (Neutral, 25°C) | ~40 days | orst.edu |

| Water | Hydrolysis (pH 6, 25°C) | ~47 days | epa.gov |

| Aquatic | Aerobic | <1 day | regulations.gov |

| Aquatic | Anaerobic | 25-39 days | regulations.gov |

| Water | Total Residues (Photolysis) | 19.8 days | regulations.gov |

| Aquatic (Soil:Water) | Total Residues (Aerobic Clay Loam) | 38.1 days | regulations.gov |

| Aquatic (Soil:Water) | Total Residues (Aerobic Clay) | 32.9 days | regulations.gov |

| Aquatic | Total Residues (Anaerobic) | More persistent than parent | regulations.gov |

Leaching Potential and Transport in Soil Profiles

Sethoxydim is considered to have a high mobility potential due to its water solubility and weak adsorption to soil particles invasive.orgorst.eduufl.edu. Its water solubility is reported to be 4000 ppm or 4700 mg/L at pH 7 and 20°C invasive.orgorst.eduepa.gov. The adsorption potential is low, with reported soil adsorption coefficient (Koc) values typically ranging between 50 and 100 mL/g herts.ac.ukucanr.edu. A low Koc value indicates a weak tendency to adsorb to soil, suggesting that the compound can move readily in the dissolved form in soil water ucanr.edu.

Laboratory leaching tests have indicated that Sethoxydim could leach in soil orst.eduepa.govepa.gov. However, field studies have shown minimal leaching, with residues occasionally reaching 45 cm invasive.org. In a field leaching/dissipation study, Sethoxydim did not leach below the top 4 inches of soil and did not persist orst.eduepa.govepa.gov. This limited observed leaching in the field, despite its high mobility potential, is likely attributed to its rapid degradation before extensive movement can occur invasive.org.

Data on Sethoxydim's soil adsorption and mobility:

| Property | Value (mL/g) | Interpretation | Source |

| Koc (estimated) | 100 | Moderately mobile | herts.ac.ukucanr.edu |

| Kd (soil with 0.69% OM) | 0.3039 | Low adsorption | epa.govepa.gov |

| Kd (soil with 2.44% OM) | 0.740 | Low adsorption | epa.govepa.gov |

The potential for leaching is also influenced by soil type and conditions. For instance, the half-life in loamy sand soil under aerobic conditions was determined to be 4-5 days, while in loam soil it was about 11 days epa.govepa.gov. Aged Sethoxydim residues in laboratory soil leaching tests have shown the potential to leach epa.govepa.gov.

Runoff and Transport to Surface Water Systems

Sethoxydim has the potential to move off-site and contaminate local waterways due to its weak binding with soil particles and water solubility invasive.org. Transport to surface water bodies is expected to occur primarily in the dissolved phase rather than through adsorption onto soil particles regulations.gov.

Despite the potential for off-site movement, some reports indicate that water contamination or off-site movement by Sethoxydim has not been widely documented invasive.org. However, a monitoring study conducted in the Nomini Creek Watershed in Virginia detected Sethoxydim residues in groundwater and surface water samples from July 1986 to March 1987 epa.gov. Concentrations in wells were reported as 2.1, 4.0, and 42 ppb epa.gov. Surface water samples in a different study in SE Missouri showed no detectable residues epa.gov.

The likelihood of runoff and transport to surface water is influenced by factors such as soil properties, climate, and management practices ucanr.edulpcgov.org. Pesticides with low Koc and high solubility, like Sethoxydim, are more likely to move in dissolved form in runoff ucanr.edu. Practices such as conservation tillage and the establishment of grass filter strips and waterways can help reduce runoff volume and velocity, thereby reducing pesticide movement lpcgov.org. Avoiding application to saturated soil or just prior to heavy irrigation or rainfall is also recommended for pesticides with medium or high mobility to reduce the possibility of runoff lpcgov.org.

Environmental Implications of this compound (Sethoxydim) Transformation Products

Sethoxydim undergoes degradation in the environment through various mechanisms, leading to the formation of transformation products invasive.orgepa.govregulations.gov. The primary degradation mechanisms include microbial metabolism, photolysis, and potentially hydrolysis invasive.orgepa.govorst.eduregulations.gov.

Numerous degradation products have been identified invasive.org. In soil, the predominant degradates under aerobic conditions are the sulfoxide (M-SO) and sulfone (M-SO2) derivatives of the parent compound epa.govregulations.gov. These degradates, along with hydrolysis products like M1-S and M2-S, are also expected to be found in water epa.govregulations.gov. Photodegradation can occur rapidly, with half-lives of less than 1 hour in water and less than 4 hours on soil surfaces orst.edu. Photoreduction of the oxime ether moiety is a main transformation process under simulated solar radiation, yielding a photostable dealkoxylated derivative csic.es. Other reactions include isomerization of the oxime ether bond and oxidation of the sulfur atom to form the Z-isomer and corresponding sulfoxides csic.es.

The environmental implications of these transformation products are significant. While some studies suggest that transformation products generally have lower toxicity than the parent compound, others indicate that some degradates can be more toxic csic.es. The sulfoxide (M-SO) and sulfone (M-SO2) degradates may pose a groundwater contamination concern due to their high mobility and potentially longer persistence compared to the parent Sethoxydim epa.govregulations.gov. These degradates are believed to retain toxicity, and for risk assessment purposes, the total Sethoxydim residues (parent + transformation products) are often considered epa.govregulations.gov. Studies have highlighted the need for further research to fully understand the environmental fate and potential impact of Sethoxydim photoproducts, as some can be more photostable and potentially more persistent in the environment csic.esresearchgate.netcsic.es.

Analytical Chemistry and Detection Methodologies for Aljaden Sethoxydim

Chromatographic Techniques for Sethoxydim (B610796) Quantification

Chromatographic techniques are fundamental to the separation and quantification of sethoxydim and its related compounds from complex sample matrices. These methods provide the necessary resolution to distinguish sethoxydim from potential interferences and its degradation products.

High-Performance Liquid Chromatography (HPLC) Applications for Sethoxydim Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sethoxydim, particularly due to its suitability for relatively polar and thermally labile compounds like sethoxydim and its metabolites researchgate.netcambridge.orgcambridge.org. Reversed-phase HPLC is commonly employed, often utilizing C18 columns sigmaaldrich.com.

Methods have been developed for the quantitative determination of trace levels of sethoxydim and its metabolites in aqueous solutions using reversed-phase HPLC. Optimal extraction of sethoxydim has been reported with dichloromethane, although efficiency can be low at certain pH values, such as 15% efficiency at pH 3 researchgate.netcambridge.orgcambridge.org. The lability of sethoxydim in water, especially under alkaline conditions, can lead to the generation of numerous degradation products, impacting extraction efficiency and requiring careful control of pH during sample preparation researchgate.netcambridge.orgcambridge.orgresearchgate.net.

HPLC with UV detection at 254 nm or 282 nm is frequently used for sethoxydim analysis, leveraging the compound's UV absorption properties cambridge.orgjst.go.jp. The limit of detection by HPLC for sethoxydim has been reported as 5 ng on column and <5 ppb in soil researchgate.netcambridge.orgcambridge.org.

Studies have utilized HPLC to analyze the photodegradation of sethoxydim, identifying various photoproducts. HPLC-Qtof-MS has been employed to separate and identify ten photoproducts of sethoxydim in water under simulated sunlight nih.gov. The photodegradation rate of sethoxydim is rapid, with half-lives ranging from 8.0 to 20.5 minutes in leaf models and 5.0 minutes on silica (B1680970) gel plates, highlighting the importance of analytical methods capable of rapidly analyzing transient species researchgate.netcsic.es.

HPLC methods using a Zorbax SIL column with a 0.5% MeOH/CH2Cl2 elution and UV detection at 254 nm have been established for sethoxydim residue analysis in crops, with a detection limit of 0.02 ppm and recoveries between 79.3-83.6% jst.go.jp.

For MS-compatible HPLC applications, phosphoric acid in the mobile phase needs to be replaced with formic acid sielc.com. UPLC (Ultra-Performance Liquid Chromatography) using smaller particle columns is also applicable for faster analysis sielc.com.

Gas Chromatography (GC) Approaches for Sethoxydim and its Derivatives

Gas Chromatography (GC) is another valuable technique for the analysis of sethoxydim and its derivatives, particularly when coupled with selective detectors or mass spectrometry. GC is often used for the analysis of sethoxydim metabolites after appropriate derivatization steps.

A capillary gas chromatography method utilizing flame photometric detection (FPD) in the sulfur mode has been developed to determine total residues of sethoxydim and its metabolites containing the 2-cyclohexene-1-one moiety epa.gov. This method, known as Method 30G or a variant of PAM II, Method I, involves extraction with methanol, calcium hydroxide (B78521) precipitation, oxidation with hydrogen peroxide to form derivatives like DME and DME-OH, esterification, and clean-up using silica gel chromatography prior to GC analysis epa.govepa.gov.

GC-MS has also been used for the analysis of sethoxydim and its more volatile degradation products researchgate.net. Extraction from soil using acetonitrile:dichloromethane followed by GC-MS with cool on-column injection and negative chemical ionization has been reported researchgate.net.

However, sethoxydim and some of its metabolites are not effectively recovered using certain multi-residue GC protocols, indicating the need for specific methods epa.gov.

Mass Spectrometry (MS) for Identification and Confirmation of Sethoxydim and its Metabolites

Mass Spectrometry (MS) plays a crucial role in the identification and confirmation of sethoxydim and its various metabolites, providing structural information and high sensitivity. MS is frequently coupled with chromatographic techniques like HPLC or GC.

HPLC-MS, particularly with electrospray ionization (ESI), is widely used for the analysis of sethoxydim and its polar metabolites nih.govacs.org. HPLC coupled with quadrupole time-of-flight mass spectrometry (Qtof-MS) with ESI in positive mode has been used to detect and identify ten photoproducts of sethoxydim, allowing for detailed structural elucidation based on exact mass measurements and MS/MS fragmentation patterns nih.gov.

LC-MS/MS (tandem mass spectrometry) is a powerful tool for multi-residue pesticide analysis, including sethoxydim and its metabolites, in various matrices such as human serum, agricultural water, and urine sigmaaldrich.com. LC-MS/MS with electrospray ionization in positive ion mode has been used for the detection of cyclohexanedione oxime herbicides like sethoxydim in water acs.org. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes in LC-MS/MS provide high selectivity and sensitivity for target analytes acs.orgchromatographyonline.com.

GC-MS is also employed, particularly for less polar or derivatized forms of sethoxydim and its metabolites researchgate.net. Confirmatory analyses can be performed using GC-mass selective detection (GC-MSD) in SIM mode researchgate.net.

The identification of metabolites often involves comparing their mass spectra and fragmentation patterns to those of known standards or by interpreting the fragmentation pathways of the parent compound and its suspected transformation products nih.gov. Metabolites of concern often retain the 2-cyclohexene-1-one moiety, and MS is essential for confirming the presence of this structural feature in detected compounds epa.govepa.govepa.govbenchchem.com.

Spectroscopic Methods in Sethoxydim Analysis

While chromatography and mass spectrometry are the primary techniques for sethoxydim analysis, spectroscopic methods can provide complementary information or be used for detection.

UV-Visible spectroscopy is commonly used as a detection method in HPLC for sethoxydim due to its characteristic UV absorption at wavelengths around 254 nm and 282 nm cambridge.orgjst.go.jp. This allows for the quantification of sethoxydim in eluates from HPLC columns cambridge.orgjst.go.jp.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can be used for the structural elucidation of sethoxydim and its degradation products, particularly when synthesizing or confirming the identity of analytical standards chromatographyonline.com.

Infrared (IR) spectroscopy could potentially be used to identify functional groups present in sethoxydim or its metabolites, but it is less commonly applied for trace residue analysis compared to chromatographic and mass spectrometric techniques.

Interactions and Synergism/antagonism of Aljaden Sethoxydim with Other Chemical Agents

Synergistic Effects of Aljaden (Sethoxydim) in Combination with Other Herbicides

Synergism occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. awsjournal.orgresearchgate.net Research has identified several herbicide combinations with this compound that exhibit synergistic activity, potentially allowing for reduced application rates and lower environmental impact. cambridge.org

Greenhouse and field experiments have demonstrated a synergistic relationship between this compound and fluazifop (B150276) on various annual grass weeds, including green foxtail, wild oat, wheat, and barley. cambridge.org In some cases, the observed weed control from these mixtures was 100% greater than what would be expected from a simple additive effect. cambridge.org Another study found that combining this compound with SAN 582 resulted in synergistic control of barnyardgrass and johnsongrass. scilit.com This particular combination provided better season-long control of barnyardgrass than a single application of this compound alone. scilit.com

A notable synergistic interaction has also been documented between this compound and the mycoherbicide Pyricularia setariae for controlling herbicide-sensitive green foxtail. A reduced rate of this compound was found to improve the efficacy of the fungal bioherbicide. nih.gov This suggests that certain synthetic herbicides can weaken plant defenses, making them more susceptible to biological control agents. nih.gov

Table 1: Observed Synergistic Effects of this compound (Sethoxydim) with Other Herbicides

| Herbicide in Combination with this compound (Sethoxydim) | Target Weed Species | Observed Effect | Reference |

|---|---|---|---|

| Fluazifop | Green foxtail, wild oat, wheat, barley | Control was up to 100% greater than expected from an additive interaction. cambridge.org | cambridge.org |

| SAN 582 | Barnyardgrass, Johnsongrass | Synergistic control observed; improved season-long control of barnyardgrass. scilit.com | scilit.com |

Antagonistic Interactions with Co-Applied Agrochemicals

Antagonism, where the combined effect of mixed chemicals is less than predicted, is a more frequently observed phenomenon in herbicide combinations. mdpi.comresearchgate.net Such interactions are undesirable as they can lead to weed control failures and may necessitate higher herbicide doses. awsjournal.org

The antagonism of this compound's activity is well-documented, particularly when tank-mixed with the broadleaf herbicide bentazon. mdpi.com Studies have consistently shown that tank-mixing bentazon with this compound reduces the control of various grass species, including fall panicum, large crabgrass, goosegrass, and Italian ryegrass. researchgate.netmdpi.com For instance, a mixture of this compound and bentazon resulted in only 30% control of Italian ryegrass, whereas this compound applied alone achieved 60% control. mdpi.com Similarly, an 18% reduction in barnyardgrass control was noted when bentazon was tank-mixed with this compound. mdpi.com

Other herbicides that have shown antagonistic effects when mixed with this compound include imazaquin (B1671739) and chlorimuron (B1205186) for the control of fall panicum, large crabgrass, and goosegrass. researchgate.net The auxinic herbicide 2,4-D has also been reported to be antagonistic to this compound for the control of shattercane. awsjournal.orgscielo.br

Antagonism is not limited to other herbicides. Certain fungicides co-applied with this compound can also reduce its efficacy. Research has shown that fungicides such as azoxystrobin, chlorothalonil, pyraclostrobin, and tebuconazole (B1682727) can diminish the control of large crabgrass by this compound. bioone.org

Table 2: Documented Antagonistic Interactions with this compound (Sethoxydim)

| Co-Applied Agrochemical | Target Weed Species | Observed Effect | Reference |

|---|---|---|---|

| Bentazon | Goosegrass, Large crabgrass, Fall panicum, Italian ryegrass, Barnyardgrass | Reduced uptake of this compound and significantly lower weed control. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Imazaquin | Goosegrass, Large crabgrass, Fall panicum | Antagonistic interactions observed in field and greenhouse experiments. researchgate.net | researchgate.net |

| Chlorimuron | Large crabgrass, Fall panicum | Antagonistic interactions observed in field experiments. researchgate.net | researchgate.net |

| 2,4-D | Shattercane | Antagonistic for control of shattercane. awsjournal.orgscielo.br | awsjournal.orgscielo.br |

| Pyraclostrobin (fungicide) | Large crabgrass | Reduced large crabgrass control by this compound in some experiments. bioone.orgallenpress.com | bioone.orgallenpress.com |

| Azoxystrobin (fungicide) | Large crabgrass | Reduced large crabgrass control by this compound. bioone.org | bioone.org |

Mechanisms Underlying Synergistic and Antagonistic Interactions

The interactions between this compound and other agrochemicals arise from complex physicochemical and physiological processes that can occur in the spray tank, on the leaf surface, or within the plant. awsjournal.orgallenpress.com These interactions can alter the absorption, translocation, or metabolism of the herbicide. awsjournal.org

A primary mechanism for antagonism is the reduction of this compound absorption and translocation by the co-applied chemical. This compound is absorbed rapidly through leaf surfaces and transported via the phloem to the plant's growing points (meristematic tissues). invasive.orgcornell.edu Any interference with this process can reduce the amount of active ingredient reaching its target site, the acetyl-CoA carboxylase (ACCase) enzyme. cornell.educhemicalwarehouse.com

Research has demonstrated that the antagonistic effect of bentazon is largely due to a reduction in this compound absorption. One study found that the presence of bentazon decreased the foliar absorption of radio-labeled this compound by as much as 50% in goosegrass. mdpi.com Other herbicides, such as acifluorfen (B165780) and fomesafen, have also been shown to reduce the uptake of this compound by large crabgrass. researchgate.net

Conversely, some additives can enhance uptake and translocation. For example, ammonium (B1175870) sulfate (B86663) (AMS) has been shown to increase the efficacy of this compound by increasing its absorption, particularly within the first hour of application, and by enhancing its translocation over a 12 to 24-hour period. cambridge.org This enhancement is most evident when a crop oil concentrate is also present in the mixture. cambridge.org

Once inside the plant, herbicides are subject to metabolic detoxification, a natural defense mechanism where the plant breaks down the foreign compound into non-toxic substances. invasive.orgresearchgate.net This process typically occurs in phases, involving enzymes like cytochrome P450 monooxygenases (Phase I) and glutathione (B108866) S-transferases (Phase II). researchgate.netmdpi.com The interaction between herbicides in a mixture can alter these metabolic pathways. awsjournal.org

Antagonism can occur if one chemical induces the plant's metabolic systems, leading to a faster breakdown of this compound and preventing it from reaching a lethal concentration at the site of action. awsjournal.org While specific studies detailing the modulation of this compound's detoxification by co-applied compounds are limited, this is a recognized general mechanism for herbicide antagonism. awsjournal.org

Synergism can occur through the opposite mechanism. A co-applied chemical might inhibit the enzymes responsible for detoxifying this compound, thus increasing its persistence and biological activity within the target weed. For example, the synergistic effect observed between this compound and the mycoherbicide Pyricularia setariae on sensitive green foxtail was linked to this compound inducing ABA-activated signaling pathways, which appeared to impair the plant's defense against the fungal pathogen. nih.gov This suggests this compound can suppress certain plant defense responses, thereby enhancing the efficacy of the co-applied biological agent. nih.gov

Implications for Integrated Weed Management Strategies and Formulations

The interactions of this compound with other agrochemicals have significant implications for developing effective and sustainable integrated weed management (IWM) strategies. researchgate.net Using herbicide mixtures is a key practice in IWM to broaden the spectrum of controlled weeds and to manage or delay the evolution of herbicide-resistant weed populations. awsjournal.org

Conversely, knowledge of antagonistic interactions is crucial to avoid crop protection failures. For well-documented antagonisms, such as with bentazon, management strategies must be adapted. mdpi.com Options include:

Sequential Applications: Applying this compound and the antagonistic herbicide separately, with a sufficient time interval (e.g., 3 to 7 days), can often prevent the negative interaction. awsjournal.orgmdpi.com

Alternative Application Technologies: Research has shown that using a sprayer with a separate boom system, which applies the two herbicides simultaneously but through different nozzles, can overcome the antagonism observed in tank-mixtures. researchgate.netmdpi.com

Use of Adjuvants: Adjuvants can sometimes mitigate antagonism, although their effectiveness varies depending on the specific herbicides and weed species involved. researchgate.net

Ultimately, selecting the right tank-mix partners, considering the target weed spectrum, and adhering to best application practices are essential for maximizing the performance of this compound within an IWM framework. researchgate.netallenpress.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Type |

|---|---|

| This compound (Sethoxydim) | Herbicide |

| 2,4-D | Herbicide |

| Acifluorfen | Herbicide |

| Azoxystrobin | Fungicide |

| Bentazon | Herbicide |

| Chlorimuron | Herbicide |

| Chlorothalonil | Fungicide |

| Fluazifop | Herbicide |

| Fomesafen | Herbicide |

| Imazaquin | Herbicide |

| Pyraclostrobin | Fungicide |

| Pyricularia setariae | Mycoherbicide |

| SAN 582 | Herbicide |

| Tebuconazole | Fungicide |

| Ammonium sulfate (AMS) | Adjuvant |

| Cytochrome P450 monooxygenases | Enzyme |

| Glutathione S-transferases | Enzyme |

Advanced Research Perspectives and Future Directions in Aljaden Sethoxydim Science

Exploration of Novel Aljaden (Sethoxydim) Analogs and Derivatives with Enhanced Efficacy or Specificity

The quest for more potent and selective herbicides is a continuous endeavor in agrochemical research. This compound, a member of the cyclohexanedione (DIMs) family, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for lipid synthesis in grasses. bayer.comufl.eduinvasive.orgcornell.edu Research efforts are actively exploring modifications of the basic sethoxydim (B610796) structure to create novel analogs and derivatives with improved characteristics.

One promising avenue of research involves the synthesis of new derivatives by modifying the cyclohexanedione portion of the molecule. nih.gov Extensive reviews of ACCase inhibitors suggest that this part of the structure is a viable target for developing derivatives with enhanced herbicidal activity. nih.gov For instance, studies on other cyclohexanedione herbicides have shown that even slight molecular modifications can lead to significant differences in their biological activity. nih.gov

Researchers are also investigating the synthesis of entirely new classes of ACCase inhibitors that share a similar mode of action to sethoxydim. For example, novel pyrazole (B372694) aromatic ketone analogs have been designed and synthesized as potential HPPD inhibitors, another important target for herbicides. nih.gov While not direct analogs of sethoxydim, this research highlights the broader strategy of developing new chemical entities that can overcome existing resistance mechanisms. nih.gov The goal of this research is to develop compounds that are more effective against a wider range of grass weeds or that exhibit greater selectivity, thereby minimizing damage to non-target crops.

A significant challenge in the development of new analogs is the potential for cross-resistance, where a weed population resistant to sethoxydim also shows resistance to other ACCase inhibitors. ucanr.edu Therefore, a key focus of analog development is to create molecules that can bypass these resistance mechanisms. This often involves designing compounds that bind to a different site on the ACCase enzyme or are less susceptible to metabolic degradation by resistant weeds.